(2,4-diaminopteridin-6-yl)methanol Hydrobromide

Description

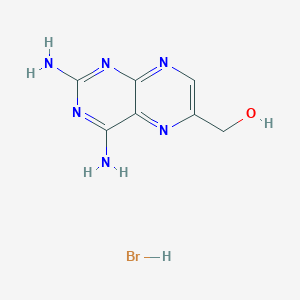

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,4-diaminopteridin-6-yl)methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCVATFASXGJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973541 | |

| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76145-91-0, 57963-59-4 | |

| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrobromide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76145-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxymethylpteridinehydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57963-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-diaminopteridin-6-yl)methanol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Structure of (2,4-diaminopteridin-6-yl)methanol Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2,4-diaminopteridin-6-yl)methanol hydrobromide, a key intermediate in the synthesis of the antifolate drug Methotrexate. This document details the physicochemical properties, synthesis, and spectroscopic characterization of the compound and its free base, (2,4-diaminopteridin-6-yl)methanol. Given the limited availability of public domain experimental data for the hydrobromide salt, this guide incorporates data from closely related pteridine derivatives to provide a thorough analysis.

Physicochemical Properties

This compound is a stable, crystalline solid. Its core structure consists of a pteridine ring system, which is a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings. The pteridine core is substituted with two amino groups at positions 2 and 4, and a hydroxymethyl group at position 6. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms in the pteridine ring by hydrobromic acid.

| Property | Value | Reference |

| Chemical Formula | C₇H₉BrN₆O | [1] |

| Molecular Weight | 273.09 g/mol | [1] |

| CAS Number | 57963-59-4, 76145-91-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Sparingly soluble in water | [3] |

| SMILES | NC1=C(N=C2CO)C(N=C2)=NC(N)=N1.[H]Br | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, (2,4-diaminopteridin-6-yl)methanol, followed by its conversion to the hydrobromide salt.

Synthesis of (2,4-diaminopteridin-6-yl)methanol

The most common method for the synthesis of the free base involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with dihydroxyacetone.[4][5] The reaction proceeds via the formation of the pyrazine ring of the pteridine system.

Experimental Protocol:

-

Preparation of 2,4,5,6-tetraaminopyrimidine salt solution: A solution of 2,4,5,6-tetraaminopyrimidine sulfate or hydrochloride is prepared in water.[1][5]

-

pH Adjustment: The pH of the solution is adjusted to a range of 2.0 to 5.5 using a base such as sodium hydroxide.[4][5] This step is critical for favoring the formation of the desired 6-substituted isomer over the 7-substituted isomer.

-

Condensation Reaction: An aqueous solution of dihydroxyacetone is added dropwise to the pyrimidine solution with vigorous stirring and aeration (or introduction of oxygen) at a controlled temperature, typically between 5°C and room temperature.[4][5]

-

Precipitation and Isolation: The product precipitates from the reaction mixture as a yellow solid. The solid is collected by filtration, washed with water and ethanol, and dried under vacuum.[1]

Formation of the Hydrobromide Salt

The hydrobromide salt is prepared by treating the free base with hydrobromic acid.

Experimental Protocol:

-

Dissolution: (2,4-diaminopteridin-6-yl)methanol is suspended in a suitable solvent, such as water or a lower alcohol.

-

Acidification: Concentrated hydrobromic acid (48%) is added to the suspension.[4]

-

Crystallization: The hydrobromide salt crystallizes upon cooling.

-

Isolation: The crystals are collected by filtration, washed with a cold solvent, and dried.

Structural Elucidation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Due to the scarcity of publicly available experimental data for the hydrobromide salt, data from the free base and closely related analogs are used for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pteridine ring, the methylene protons of the hydroxymethyl group, and the protons of the amino groups. The chemical shifts will be influenced by the protonation state of the pteridine ring in the hydrobromide salt. For comparison, the ¹H NMR data for the closely related 2,4-diamino-6-bromomethylpteridine in DMSO-d₆ shows signals at δ 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), and 4.94 (s, 2H).[6] The singlet at 4.94 ppm corresponds to the methylene protons, which would be expected at a slightly lower chemical shift for the hydroxymethyl group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the pteridine ring will be in the aromatic region, while the methylene carbon of the hydroxymethyl group will appear at a higher field.

| Carbon Position | Expected ¹³C Chemical Shift Range (ppm) |

| C2 | 160-165 |

| C4 | 160-165 |

| C4a | 145-150 |

| C6 | 150-155 |

| C7 | 130-135 |

| C8a | 140-145 |

| -CH₂OH | 60-65 |

Note: These are estimated chemical shift ranges based on known pteridine derivatives and may vary depending on the solvent and protonation state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, (2,4-diaminopteridin-6-yl)methanol, the expected molecular ion peak [M+H]⁺ would be at m/z 193.08. The mass spectrum of the hydrobromide salt would likely show the molecular ion of the free base due to the lability of the HBr adduct in the mass spectrometer.

X-ray Crystallography

While no crystal structure is publicly available for this compound, the crystal structure of an isomer, 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate, has been reported.[7] This structure reveals a planar pteridine ring system with extensive hydrogen bonding interactions. It can be inferred that the 6-isomer would adopt a similar planar conformation.

| Bond | Bond Length (Å) in 7-isomer nitrate salt[7] |

| N1-C2 | 1.355(2) |

| C2-N3 | 1.325(2) |

| N3-C4 | 1.365(2) |

| C4-C4a | 1.401(2) |

| C4a-N5 | 1.321(2) |

| N5-C6 | 1.378(2) |

| C6-C7 | 1.381(2) |

| C7-N8 | 1.316(2) |

| N8-C8a | 1.372(2) |

| C8a-N1 | 1.351(2) |

| C4a-C8a | 1.411(2) |

Biological Context: Dihydrofolate Reductase Inhibition

Pteridine derivatives are well-known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This is the mechanism of action for the anticancer drug Methotrexate. (2,4-diaminopteridin-6-yl)methanol serves as a crucial building block for the synthesis of Methotrexate and other DHFR inhibitors.

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. While a complete set of experimental data for the hydrobromide salt is not publicly available, analysis of data from the free base and related pteridine derivatives allows for a confident elucidation of its structure. The role of this compound as a key intermediate in the synthesis of DHFR inhibitors highlights its importance in medicinal chemistry and drug development. Further research to obtain and publish the complete spectroscopic and crystallographic data for the title compound would be a valuable contribution to the scientific community.

References

- 1. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. (2,4-Diaminopteridin-6-yl)methanol|945-24-4|Supplier [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

- 5. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]

- 6. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. eprints.usm.my [eprints.usm.my]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Pteridinediamine-6-methanol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pteridinediamine-6-methanol hydrobromide is a pteridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings, and their derivatives are known to play crucial roles in various biological processes. Notably, the 2,4-diaminopteridine scaffold is a key pharmacophore in a class of drugs that inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides and certain amino acids. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Pteridinediamine-6-methanol Hydrobromide, detailed experimental protocols for their determination, and an examination of its primary biological target and mechanism of action.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is fundamental for formulation development, quality control, and predicting in vivo behavior.

Chemical Structure and Identity

| Property | Value |

| IUPAC Name | (2,4-diaminopteridin-6-yl)methanol hydrobromide |

| CAS Number | 57963-59-4[1] |

| Molecular Formula | C₇H₉BrN₆O[1] |

| Molecular Weight | 273.09 g/mol [2] |

| Appearance | Solid |

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for 2,4-Pteridinediamine-6-methanol Hydrobromide is presented below. It is important to note that specific experimental values for this compound are not widely published. The data presented for solubility and pKa are based on information for the parent compound, related pteridine derivatives, and general knowledge of similar chemical structures.

| Parameter | Value | Experimental Method |

| Melting Point | >195°C (decomposition) | Capillary Method |

| Solubility | ||

| Water | Slightly soluble (estimated) | Shake-flask method |

| DMSO | Slightly soluble | Shake-flask method |

| Methanol | Slightly soluble | Shake-flask method |

| pKa | Estimated to be in the range of 4-6 (for the pteridine ring system) | Potentiometric Titration or UV-Vis Spectroscopy |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies for measuring the key parameters of 2,4-Pteridinediamine-6-methanol Hydrobromide.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry 2,4-Pteridinediamine-6-methanol Hydrobromide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or digital temperature sensor, and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute approximately 15-20°C below the anticipated melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

-

-

Data Analysis: The melting range is reported. For a pure substance, the range is typically narrow. The observation of decomposition is also noted.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

-

Materials: 2,4-Pteridinediamine-6-methanol Hydrobromide, desired solvents (e.g., water, DMSO, methanol), flasks, a constant temperature shaker bath, and an appropriate analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flasks are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.

Methodology:

-

Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Procedure:

-

A precise amount of 2,4-Pteridinediamine-6-methanol Hydrobromide is dissolved in a known volume of water or a co-solvent system if solubility is low.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored and recorded as a function of the volume of titrant added.

-

-

Data Analysis: The pKa value is determined from the titration curve. It is the pH at which the concentrations of the acidic and basic forms of the ionizable group are equal, which corresponds to the midpoint of the buffer region in the titration curve.

Biological Activity and Signaling Pathway

Pteridine derivatives, particularly those with a 2,4-diamino substitution pattern, are well-established as inhibitors of dihydrofolate reductase (DHFR). This enzyme is critical for the regeneration of tetrahydrofolate from dihydrofolate, a cofactor essential for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial agents. 2,4-Pteridinediamine-6-methanol, being an impurity of the well-known DHFR inhibitor methotrexate, is presumed to exert its biological effect through a similar mechanism.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The following diagram illustrates the central role of DHFR in cellular metabolism and its inhibition by pteridine-based drugs.

Caption: Mechanism of DHFR inhibition by 2,4-Pteridinediamine-6-methanol.

Experimental Protocol: DHFR Inhibition Assay

Objective: To determine the inhibitory activity of 2,4-Pteridinediamine-6-methanol Hydrobromide against DHFR.

Methodology:

-

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will slow down this reaction rate.

-

Reagents and Materials:

-

Human recombinant DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

2,4-Pteridinediamine-6-methanol Hydrobromide (test compound)

-

Methotrexate (positive control inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.

-

Add the test compound or control at various concentrations to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The following diagram outlines the general workflow for a DHFR inhibition assay.

Caption: General workflow for a 96-well plate-based DHFR inhibition assay.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2,4-Pteridinediamine-6-methanol Hydrobromide, along with standardized experimental protocols for their determination. While specific quantitative data for some properties remain to be fully elucidated in publicly available literature, the information on its chemical identity, melting point, and qualitative solubility provides a solid foundation for further research and development. The strong structural similarity to known DHFR inhibitors and its status as a methotrexate impurity strongly suggests its primary biological mechanism of action is the inhibition of dihydrofolate reductase. The provided experimental protocol for a DHFR inhibition assay offers a robust method for quantifying this activity. A thorough understanding of these core characteristics is paramount for any scientist or researcher working with this promising pteridine derivative in the context of drug discovery and development.

References

The Core Mechanism of Pteridine-Based DHFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of pteridine-based inhibitors targeting dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism. By competitively binding to the active site of DHFR, these inhibitors disrupt the synthesis of vital downstream metabolites, ultimately leading to cell death. This guide provides a comprehensive overview of their binding modes, quantitative inhibitory data, detailed experimental protocols for their characterization, and visual representations of the key pathways and workflows involved in their study.

Introduction to Dihydrofolate Reductase and Its Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that plays a critical role in the folate metabolic pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[1] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for therapeutic intervention in cancer and infectious diseases.[1][2]

Pteridine-based compounds, structurally analogous to the pteridine ring of the natural substrate DHF, are a prominent class of DHFR inhibitors.[3] These molecules act as competitive inhibitors, binding to the active site of DHFR with high affinity and preventing the binding of DHF.[2] This competitive inhibition depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, cell death.[2]

Mechanism of Action and Binding Mode

The inhibitory activity of pteridine-based compounds stems from their ability to mimic the binding of the natural substrate, dihydrofolate, within the active site of DHFR. The core of their mechanism lies in the specific and high-affinity interactions formed between the inhibitor and the amino acid residues of the enzyme.

The 2,4-diaminopteridine ring is a common scaffold in these inhibitors and is crucial for their binding. The N1 nitrogen and the 2-amino group of the pteridine ring typically form hydrogen bonds with a highly conserved glutamic acid residue (Glu30 in human DHFR).[4] Additionally, the 4-amino group establishes hydrogen bonds with the backbone carbonyls of conserved isoleucine and valine residues (e.g., Ile7 and Val115 in mouse DHFR).[5] These interactions anchor the inhibitor within the active site.

Beyond these key hydrogen bonds, the pteridine ring and its substituents also engage in numerous van der Waals and hydrophobic interactions with surrounding nonpolar residues, such as leucine, phenylalanine, and proline.[4] These hydrophobic contacts significantly contribute to the overall binding affinity and potency of the inhibitors. The specific nature and geometry of these interactions can vary depending on the particular pteridine derivative and the species of DHFR, providing a basis for the development of species-selective inhibitors.[5]

The DHFR Catalytic Cycle

The inhibition of DHFR by pteridine-based compounds directly interferes with its natural catalytic cycle. Understanding this cycle is fundamental to appreciating the mechanism of these inhibitors. The cycle involves the binding of NADPH and DHF, the chemical reduction of DHF to THF, and the subsequent release of THF and NADP+.[6]

Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).

Pteridine-based inhibitors intercept this cycle by binding to the free enzyme or the E:NADPH complex, preventing the formation of the E:NADPH:DHF Michaelis complex and halting the entire downstream process.

Quantitative Analysis of Pteridine-Based DHFR Inhibitors

The potency of DHFR inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds and for understanding their structure-activity relationships (SAR).

Inhibitory Potency (IC50) of Selected Pteridine-Based DHFR Inhibitors

| Compound | Target DHFR | IC50 (nM) | Reference |

| Methotrexate | Human | ~20 | [7] |

| Pemetrexed | Human | ~6600 | [7] |

| Trimethoprim | E. coli | ~198,000 | [7] |

| Compound 4 (a benzodiazepine derivative) | Bovine Liver | 4 | [8] |

| Compound 16 (a pyrido[3,2-d]pyrimidine) | Recombinant Human | 60 | [8] |

| Compound 2 (a thiazolo[4,5-d]pyridazine) | Human | 60 | [8] |

| Pyrimethamine | T. brucei | 45 | [9] |

| Cycloguanil | T. brucei | >10,000 | [9] |

Inhibition Constants (Ki) of Selected Pteridine-Based DHFR Inhibitors

| Compound | Target DHFR | Ki (nM) | Reference |

| Methotrexate | Human | ~0.01 | [7] |

| Trimethoprim | E. coli | ~1380 | [7] |

| RAB-propyl (a dihydrophthalazine derivative) | E. faecalis | 4.5 | [10] |

| OSU35 (a trifluoropropyl derivative) | E. faecalis | 3.8 | [10] |

| Pyrimethamine | T. brucei | 24.2 | [11] |

Experimental Protocols for Characterization

The characterization of pteridine-based DHFR inhibitors involves a combination of biochemical and biophysical techniques to determine their inhibitory activity and to elucidate their binding mechanism at a molecular level.

DHFR Enzyme Inhibition Assay

This spectrophotometric assay is the primary method for quantifying the inhibitory potency of compounds against DHFR. It measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[5]

Materials:

-

DHFR enzyme (purified)

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (pteridine-based inhibitors)

-

Positive control (e.g., Methotrexate)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DHFR enzyme in assay buffer.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare a stock solution of DHF in assay buffer (may require gentle warming to dissolve).

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the test compounds at various concentrations to the respective wells. Include wells for a "no inhibitor" control (enzyme activity) and a "no enzyme" control (background).

-

Add the DHFR enzyme solution to all wells except the "no enzyme" control.

-

Add the NADPH solution to all wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance per unit time) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information on how a pteridine-based inhibitor binds to the DHFR active site. This technique is instrumental in structure-based drug design.

General Workflow:

-

Protein Expression and Purification: Obtain a large quantity of highly pure and homogenous DHFR protein.

-

Crystallization:

-

Co-crystallization: The purified DHFR is mixed with the pteridine inhibitor and NADPH, and the complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

-

Soaking: Crystals of the apo-enzyme or the DHFR:NADPH binary complex are grown first and then soaked in a solution containing the inhibitor.

-

-

X-ray Diffraction Data Collection: The obtained crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the DHFR-inhibitor complex is built and refined.

Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific residues involved in the interaction.[6]

Key NMR Experiments:

-

Chemical Shift Perturbation (CSP) Mapping: 1H-15N HSQC spectra of 15N-labeled DHFR are recorded in the absence and presence of the pteridine inhibitor. Changes in the chemical shifts of specific amino acid residues upon inhibitor binding identify the location of the binding site.

-

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the inhibitor are in close contact with the protein, providing a "molecular footprint" of the binding epitope.

-

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This experiment can distinguish between binders and non-binders in a mixture of compounds, making it useful for screening.[1]

General Procedure for CSP:

-

Sample Preparation: Prepare a sample of 15N-labeled DHFR in a suitable NMR buffer.

-

Initial Spectrum: Record a 1H-15N HSQC spectrum of the free protein.

-

Titration: Add increasing amounts of the pteridine inhibitor to the protein sample and record an HSQC spectrum at each titration point.

-

Data Analysis: Monitor the changes in the chemical shifts of the backbone amide protons and nitrogens. Residues with significant chemical shift perturbations are likely part of or near the binding site.

High-Throughput Screening (HTS) for Novel Inhibitors

The discovery of new pteridine-based DHFR inhibitors often begins with high-throughput screening (HTS) of large compound libraries. The goal of HTS is to rapidly identify "hits" that can be further optimized into lead compounds.

Caption: A typical workflow for high-throughput screening of DHFR inhibitors.

Conclusion

Pteridine-based inhibitors represent a cornerstone in the development of therapeutics targeting DHFR. Their mechanism of action, centered on competitive inhibition through high-affinity binding to the enzyme's active site, is well-established and continues to be a fertile ground for the design of novel drugs. The combination of quantitative biochemical assays, high-resolution structural biology techniques, and high-throughput screening methodologies provides a powerful toolkit for researchers and drug development professionals to discover and characterize the next generation of DHFR inhibitors with improved potency, selectivity, and clinical efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. Dihydrofolate reductase as a model for studies of enzyme dynamics and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 7. Dihydrofolate reductase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

(2,4-diaminopteridin-6-yl)methanol: A Comprehensive Technical Guide to a Key Methotrexate Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-diaminopteridin-6-yl)methanol is a critical process-related impurity and potential degradant of Methotrexate, a widely used chemotherapeutic agent and immunosuppressant.[1] Designated as Methotrexate EP Impurity A by the European Pharmacopoeia, its presence in the final drug product is strictly controlled to ensure the safety and efficacy of the therapeutic.[1] This technical guide provides an in-depth overview of (2,4-diaminopteridin-6-yl)methanol, including its chemical properties, pharmacopeial limits, analytical detection methods, and potential biological impact.

This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the manufacturing, quality control, and regulatory submission of Methotrexate.

Chemical and Physical Properties

(2,4-diaminopteridin-6-yl)methanol is a pteridine derivative that is structurally related to the core of folic acid and methotrexate. Its key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2,4-diaminopteridin-6-yl)methanol | [1] |

| Synonyms | Methotrexate EP Impurity A, 2,4-Diamino-6-(hydroxymethyl)pteridine | [2] |

| CAS Number | 945-24-4 | [1] |

| Molecular Formula | C₇H₈N₆O | [1] |

| Molecular Weight | 192.18 g/mol | [1] |

| Appearance | Light Brown to Dark Yellow Solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol (when heated) | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Regulatory Landscape and Pharmacopeial Limits

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH). Pharmacopeias worldwide set specific limits for known impurities in drug substances.

| Pharmacopeia | Impurity Designation | Acceptance Criteria for (2,4-diaminopteridin-6-yl)methanol |

| European Pharmacopoeia (EP) | Methotrexate Impurity A | ≤ 0.05% |

| British Pharmacopoeia (BP) | Methotrexate Impurity A | ≤ 0.05% |

| United States Pharmacopeia (USP) | Not individually specified, falls under general impurity limits | Each single impurity should not exceed 0.5%, and total impurities should not exceed 2.0% |

| Chinese Pharmacopoeia (ChP) | Not individually specified, falls under general impurity limits | Each single impurity should not exceed 0.5%, and total impurities should not exceed 2.0% |

Synthesis and Formation

(2,4-diaminopteridin-6-yl)methanol is primarily formed as a process-related impurity during the synthesis of Methotrexate. One common synthetic route involves the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.

Analytical Methodologies for Detection and Quantification

Accurate and robust analytical methods are essential for the control of (2,4-diaminopteridin-6-yl)methanol in methotrexate drug substances and products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are the most common techniques employed. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be utilized.

High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for the analysis of methotrexate and its impurities is detailed below.

Experimental Protocol: HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

Mobile Phase A: 20 mM Sodium dihydrogen phosphate in water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A gradient elution is typically used to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 305 nm.

-

Sample Preparation: Dissolve the methotrexate drug substance in a suitable solvent, such as diluted ammonia solution, to a final concentration of approximately 5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers enhanced sensitivity and structural confirmation of impurities.

Experimental Protocol: LC-MS/MS Method

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: Synergi Polar-RP 4µ, 75 x 2.0 mm.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A rapid gradient elution.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitored Ion Transitions: Specific precursor-to-product ion transitions for methotrexate and its impurities would be monitored for quantification.

Biological Activity and Toxicological Profile

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Structurally similar to folic acid, (2,4-diaminopteridin-6-yl)methanol is presumed to exert its biological effect, if any, through the inhibition of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation.

Experimental Protocol: DHFR Inhibition Assay

A spectrophotometric assay can be used to determine the inhibitory activity of (2,4-diaminopteridin-6-yl)methanol on DHFR.

-

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

-

Reagents:

-

DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound ((2,4-diaminopteridin-6-yl)methanol)

-

-

Procedure:

-

Add assay buffer, NADPH, and the test compound to a microplate well.

-

Initiate the reaction by adding DHFR enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction and the percentage of inhibition compared to a control without the inhibitor.

-

Toxicological Data

Specific toxicological data for (2,4-diaminopteridin-6-yl)methanol is limited. However, based on Safety Data Sheet (SDS) information, the compound is classified as follows:

-

Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[3]

-

Skin Irritation: May cause skin irritation.[4]

-

Eye Irritation: May cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

No specific LD50 or detailed genotoxicity studies for (2,4-diaminopteridin-6-yl)methanol are readily available in the public domain. The toxicological profile of methotrexate is well-established and includes risks of myelosuppression, mucositis, and hepato- and nephrotoxicity. While (2,4-diaminopteridin-6-yl)methanol is a structural analogue, its specific contribution to the overall toxicity of methotrexate at the low levels stipulated by pharmacopeias is not well-characterized.

Conclusion

(2,4-diaminopteridin-6-yl)methanol is a well-characterized and critical impurity in the manufacture of methotrexate. Stringent control of its levels, as mandated by pharmacopeias, is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of the chemical properties, regulatory limits, analytical methodologies, and potential biological impact of this impurity. The detailed experimental protocols and visual diagrams are intended to be a valuable resource for professionals in the pharmaceutical industry. Further research into the specific toxicology of (2,4-diaminopteridin-6-yl)methanol would be beneficial for a more complete understanding of its risk profile.

References

Role of the pteridine scaffold in medicinal chemistry

An In-depth Technical Guide on the Role of the Pteridine Scaffold in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pteridine ring system, a bicyclic heterocycle formed by the fusion of pyrimidine and pyrazine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] This designation stems from its recurring presence in numerous biologically active compounds, both natural and synthetic, which exhibit a vast array of pharmacological activities.[1][2] Naturally occurring pteridines, such as folic acid and riboflavin, are fundamental to essential biological processes, while synthetic derivatives have led to significant therapeutic breakthroughs, including the anticancer drug Methotrexate and the diuretic Triamterene.[2][3] This guide provides a comprehensive technical overview of the pteridine core, detailing its synthesis, diverse therapeutic applications, and the structure-activity relationships that govern its biological functions. It serves as a resource for professionals engaged in drug discovery and development, offering detailed experimental protocols and quantitative data to facilitate further research and innovation in this fertile area of medicinal chemistry.

The Pteridine Scaffold: A Privileged Core

The pteridine nucleus (pyrazino[2,3-d]pyrimidine) is an aromatic heterocyclic compound with the molecular formula C₆H₄N₄.[3][4] Its "privileged" status is attributed to its versatile structure, which can be readily functionalized at multiple positions. This allows for the precise modulation of physicochemical properties and biological target interactions, making it an ideal framework for developing novel therapeutic agents.[2][5] The pharmacological landscape of pteridine derivatives is extensive, encompassing antineoplastic, anti-inflammatory, antimicrobial, antiviral, and diuretic activities, among others.[1][2][3]

Synthesis of the Pteridine Nucleus

The construction of the pteridine ring system is a well-established field, with several named reactions providing versatile routes to a diverse range of derivatives.

Key Synthetic Methodologies

-

Isay Reaction: This method involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form the pteridine ring.

-

Gabriel-Colman Synthesis: A variation of the Isay reaction, this synthesis utilizes the cyclo-condensation of a 5,6-diaminopyrimidine with α-dicarbonyl compounds.[1] Reaction with unsymmetrical diketones can produce a variety of different pteridine derivatives.[1]

-

Timmis Synthesis: This base-catalyzed condensation reaction involves 4-amino-5-nitrosopyrimidines and compounds with an activated methylene group (e.g., ketones, aldehydes, nitriles).[1]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pteridine derivatives.

Caption: Generalized workflow for pteridine drug discovery.

Therapeutic Applications and Mechanisms of Action

The pteridine scaffold is a key component in drugs targeting a wide range of diseases, most notably cancer, microbial infections, and hypertension.

Anticancer Activity

Pteridine derivatives have proven exceptionally valuable in oncology, targeting key pathways in cancer cell proliferation and survival.[2]

DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids. Its inhibition depletes the precursors required for DNA replication, leading to the death of rapidly dividing cancer cells. Methotrexate and Pralatrexate are FDA-approved anticancer drugs that function as potent DHFR inhibitors.[1][6]

Many pteridine derivatives have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

-

Janus Kinase (JAK) Inhibition: Certain substituted pteridines inhibit Jak1 and Jak2, key components of the JAK-STAT signaling pathway, which is involved in cell proliferation and apoptosis.[1]

-

EGFR and FLT3 Inhibition: N5-substituted 6,7-dioxo-6,7-dihydropteridines have been synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR).[1] Other derivatives effectively block the activity of FMS-like tyrosine kinase 3 (FLT3), an important target in Acute Myeloid Leukemia (AML).[1]

The diagram below illustrates the inhibition of the JAK-STAT pathway by a pteridine derivative.

Caption: Inhibition of the JAK-STAT signaling pathway.

-

Monocarboxylate Transporter 1 (MCT1): Novel pteridine derivatives inhibit MCT1, a protein highly expressed in aggressive tumors that exports lactate, a product of glycolysis.[1][7] MCT1 inhibition disrupts the metabolic processes of cancer cells.[7]

-

Carbonic Anhydrases (CAs): CA isozymes are involved in tumorigenesis by helping to maintain the acidic microenvironment of solid tumors.[4] Pteridine-sulfonamide conjugates have been developed as dual inhibitors of CAs and DHFR.[1][8]

Antimicrobial Activity

The pteridine scaffold is present in several antimicrobial agents that target pathways essential for pathogen survival.

-

Antibacterial: Pteridine-sulfonamide conjugates act as inhibitors of dihydropteroate synthase (DHPS), an enzyme in the folate pathway of bacteria that is not present in humans.[9] Other derivatives can inhibit bacterial DNA topoisomerase I.[3]

-

Antiparasitic: Pteridine reductase 1 (PTR1) is a validated drug target in Leishmania parasites.[10][11] This enzyme provides a metabolic bypass for DHFR, and its inhibition is a key strategy for developing anti-leishmanial drugs.[11][12]

-

Antifungal: Certain dipyridyl-pteridine derivatives have demonstrated activity against fungal strains like Candida albicans.[3][13]

Diuretic Activity

Pteridine-based diuretics, such as the FDA-approved drug Triamterene, are classified as potassium-sparing diuretics.[6][14] They act on the distal nephron of the kidney, where they block epithelial sodium channels (ENaC).[15] This inhibition prevents sodium reabsorption, leading to increased water excretion (diuresis) without the concomitant loss of potassium that occurs with other classes of diuretics.[15]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pteridine derivatives against key biological targets.

Table 1: Pteridine Derivatives as Anticancer Agents

| Compound Class | Target Enzyme/Protein | Cell Line / Assay | Activity (IC₅₀ / EC₅₀) | Reference(s) |

|---|---|---|---|---|

| 2-Amino-O⁴-benzyl pteridines | O⁶-alkylguanine-DNA alkyltransferase | Enzyme Assay | 0.01 - 0.4 µM | [1] |

| Substituted Pteridines | Jak1 / Jak2 | In Vitro Enzyme Assay | 1.5 µM / 0.8 µM | [1] |

| Substituted Pteridines | BaF3 TEL-Jak2 cells | Cell Growth Assay | 0.53 µM | [1] |

| Triazolo[4,3-f]pteridine deriv. | FLT3 Kinase | Enzyme Assay | 1.56 nM | [1] |

| N⁵-Substituted dihydropteridines | EGFR (T790M mutant) | Enzyme Assay | 0.68 - 1.07 nM | [1] |

| Pteroate-based hydroxamates | Histone Deacetylase (HDAC) | Enzyme Assay | 10.2 - 16.1 nM | [1] |

| Substituted Pteridine Diones | MCT1 | Raji Lymphoma Cells | 37 - 150 nM | [4][7] |

| Pteridine-Sulfonamide Conj. | Carbonic Anhydrase IX | Enzyme Assay | 2.1 µM | [8] |

| Pteridine-Sulfonamide Conj. | Dihydrofolate Reductase (DHFR) | Enzyme Assay | 2.5 µM |[8] |

Table 2: Pteridine Derivatives as Antimicrobial Agents

| Compound Class | Target Organism | Target Enzyme | Activity (Kᵢ / IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Pyrimido[1,2-a]pyrimidin-2-one deriv. | L. donovani amastigotes | Pteridine Reductase 1 (PTR1) | IC₅₀ = 3 µM | [11] |

| Pyrimido[1,2-a]pyrimidin-2-one deriv. | L. donovani promastigotes | Pteridine Reductase 1 (PTR1) | IC₅₀ = 29 µM | [11] |

| Pyrimido[1,2-a]pyrimidin-2-one deriv. | Recombinant LdPTR1 | Pteridine Reductase 1 (PTR1) | Kᵢ = 0.72 µM | [11] |

| Designed Pteridine Derivatives | T. brucei / L. major PTR1 | Pteridine Reductase 1 (PTR1) | IC₅₀ down to 1 nM |[12] |

Experimental Protocols

General Synthesis via Isay Reaction

This protocol describes a general method for synthesizing a pteridine core.

-

Reactant Preparation: Dissolve equimolar amounts of a 4,5-diaminopyrimidine derivative and a 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent such as ethanol or acetic acid.

-

Condensation: Heat the reaction mixture to reflux for a period of 2-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The pteridine product often precipitates from the solution.

-

Purification: Collect the solid product by filtration. Wash the solid with cold solvent to remove impurities. If necessary, recrystallize the product from an appropriate solvent or purify using column chromatography to achieve high purity.

-

Characterization: Confirm the structure of the synthesized pteridine derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

MTT Cell Proliferation Assay

This assay is used to assess the antiproliferative effects of pteridine compounds on cancer cell lines.[2]

-

Cell Seeding: Seed cancer cells (e.g., Raji lymphoma cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test pteridine compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[2]

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vivo Diuretic Activity Assay (Rat Model)

This protocol is used to evaluate the diuretic effect of test compounds.

-

Animal Preparation: Use adult rats (e.g., Wistar rats) and fast them overnight with free access to water.

-

Hydration: Administer a water load (e.g., 25 mL/kg) orally to ensure adequate hydration and urine flow.

-

Compound Administration: Administer the test pteridine compound, a positive control (e.g., Triamterene), and a vehicle control orally or via intraperitoneal injection.

-

Urine Collection: Place the rats in individual metabolic cages designed for urine collection. Collect urine at specified time intervals (e.g., over 4 and 20 hours).

-

Analysis: Measure the total urine volume for each animal. Analyze urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

-

Data Evaluation: Compare the urine volume and electrolyte excretion in the test group to the control groups to determine the diuretic and electrolyte-sparing effects of the compound.

Structure-Activity Relationships (SAR)

The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the core ring structure. The diagram below illustrates key concepts in the SAR of pteridine-based inhibitors.

Caption: Structure-Activity Relationship (SAR) logic for pteridines.

For example, in the development of MCT1 inhibitors, it was found that a five-atom tether terminating in a primary hydroxyl group at the R¹ position of a pteridine dione scaffold resulted in strong growth inhibition of lymphoma cells (EC₅₀ = 58 nM).[7] Shortening or lengthening this linker by a single methylene group significantly reduced the activity.[7] Similarly, for DHFR inhibitors, the substitution pattern on the pteridine core directly influences inhibitory potential and selectivity.[2]

Conclusion

The pteridine ring system remains a highly valuable and privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and synthetic accessibility have enabled the discovery and development of a broad spectrum of therapeutic agents that have made a significant impact on clinical practice, particularly in oncology and cardiovascular medicine.[2][6] The ability of pteridine derivatives to be tailored to potently and selectively inhibit diverse biological targets, from enzymes like DHFR and kinases to membrane transporters like MCT1, highlights their continued importance.[2] Future research focused on novel substitutions and hybrid molecules, such as pteridine-sulfonamide conjugates, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and improved safety profiles for treating cancer and other complex diseases.

References

- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. ijrpr.com [ijrpr.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. orientjchem.org [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A PTERIDINE DIURETIC, WY-3654 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,4-Pteridinediamine-6-methanol Hydrobromide (CAS Number: 57963-59-4)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Overview

Chemical Name: 2,4-Pteridinediamine-6-methanol Hydrobromide[1] CAS Number: 57963-59-4[1][2] Synonyms: (2,4-Diaminopteridin-6-yl)methanol hydrobromide, 2,4-Diamino-6-pteridinemethanol Hydrobromide[1]

2,4-Pteridinediamine-6-methanol Hydrobromide is a pteridine derivative recognized as a key intermediate in the synthesis of various biologically active compounds.[3] It is structurally related to folic acid and is a known impurity of the widely used anticancer drug, Methotrexate, where it is designated as Methotrexate EP Impurity A.[3][4][5] The 2,4-diaminopteridine core is a crucial pharmacophore, particularly for inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[4][6]

Physicochemical Properties

The physicochemical properties of 2,4-Pteridinediamine-6-methanol Hydrobromide and its corresponding free base are summarized in the tables below. These properties are essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of 2,4-Pteridinediamine-6-methanol Hydrobromide

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BrN₆O | [2] |

| Molecular Weight | 273.09 g/mol | [2] |

| Appearance | Dark Red Brown Solid | [1] |

| Storage Temperature | -20°C (long-term) | [3] |

| Solubility | Slightly soluble in DMF | [3] |

Table 2: Physicochemical Properties of 2,4-diamino-6-hydroxymethylpteridine (Free Base)

| Property | Value | Source(s) |

| CAS Number | 945-24-4 | [5] |

| Molecular Formula | C₇H₈N₆O | [5] |

| Molecular Weight | 192.18 g/mol | [5] |

| Melting Point | 333-334 °C (decomposes) | [5] |

| Appearance | Light Brown to Dark Yellow Solid | [5] |

| Solubility | Slightly soluble in DMSO and Methanol (when heated) | [5] |

| pKa (Predicted) | 12.00 ± 0.10 | [5] |

Synthesis and Experimental Protocols

The synthesis of 2,4-Pteridinediamine-6-methanol typically involves the condensation of a pyrimidine precursor with a three-carbon synthon. The resulting alcohol can then be converted to the hydrobromide salt.

Synthesis of 2,4-diamino-6-hydroxymethylpteridine (Free Base)

A common method for the synthesis of the free base involves the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.

Experimental Protocol:

-

Preparation of 2,4,5,6-tetraaminopyrimidine: 2,4,5,6-tetraaminopyrimidine sulfate is treated with a suitable base, such as barium chloride, to generate the free base.[5]

-

Condensation Reaction: The resulting 2,4,5,6-tetraaminopyrimidine is then condensed with dihydroxyacetone in an aqueous solution.[5] The reaction is typically carried out in the presence of a buffer, such as sodium acetate, and may be aerated to facilitate the reaction.[5]

-

Purification: The crude product precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent system, such as dilute acetic acid.[5]

Conversion to 2,4-Pteridinediamine-6-methanol Hydrobromide

The free base can be converted to its hydrobromide salt by treatment with hydrobromic acid.

Experimental Protocol:

-

Dissolution: Suspend the purified 2,4-diamino-6-hydroxymethylpteridine in a suitable solvent.

-

Acidification: Add a stoichiometric amount of hydrobromic acid to the suspension with stirring.

-

Isolation: The hydrobromide salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

Dihydrofolate Reductase (DHFR) Inhibition

The primary biological activity of 2,4-Pteridinediamine-6-methanol and its derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell proliferation.[7]

By competitively binding to the active site of DHFR, 2,4-diaminopteridine derivatives block the production of THF, leading to a depletion of nucleotides and subsequent inhibition of cell growth.[4][7] This mechanism is the basis for the therapeutic effects of antifolate drugs like methotrexate in the treatment of cancer and certain inflammatory diseases.[8]

Signaling Pathway

The inhibition of DHFR by 2,4-Pteridinediamine-6-methanol Hydrobromide disrupts the folate synthesis pathway, which is critical for cellular proliferation. The following diagram illustrates this pathway and the point of inhibition.

Caption: Inhibition of DHFR by 2,4-Pteridinediamine-6-methanol HBr.

Experimental Protocols for Biological Evaluation

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of 2,4-Pteridinediamine-6-methanol Hydrobromide against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

Materials:

-

Purified DHFR enzyme (e.g., from human or bacterial source)

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

2,4-Pteridinediamine-6-methanol Hydrobromide (test compound)

-

Methotrexate (positive control)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Experimental Protocol:

-

Prepare Reagents: Prepare stock solutions of DHF, NADPH, the test compound, and methotrexate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound or methotrexate.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding NADPH and DHF to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity assessment of 2,4-Pteridinediamine-6-methanol Hydrobromide and related pteridine derivatives.

HPLC Method for Purity Analysis

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a specified wavelength (e.g., 254 nm or 302 nm).

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Experimental Workflow Diagram:

Caption: General workflow for HPLC purity analysis.

Conclusion

2,4-Pteridinediamine-6-methanol Hydrobromide (CAS 57963-59-4) is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its core 2,4-diaminopteridine structure makes it a presumed inhibitor of dihydrofolate reductase, a well-validated target for anticancer and antimicrobial therapies. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activity, along with detailed experimental protocols to facilitate further research and application. The provided information serves as a foundational resource for scientists working with this compound and other pteridine derivatives.

References

- 1. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]

- 2. benchchem.com [benchchem.com]

- 3. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [ccspublishing.org.cn]

- 4. (2,4-Diaminopteridin-6-yl)methanol|945-24-4|Supplier [benchchem.com]

- 5. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

The Emergence of (2,4-diaminopteridin-6-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis

(2,4-diaminopteridin-6-yl)methanol has been identified as a pivotal intermediate in the synthesis of various biologically active compounds, most notably the anticancer drug Methotrexate.[1] This technical guide provides a comprehensive overview of its discovery, synthesis, and role as a versatile building block in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical and Spectroscopic Profile

(2,4-diaminopteridin-6-yl)methanol is a pteridine derivative with the chemical formula C₇H₈N₆O and a molecular weight of 192.18 g/mol .[1] Its structural and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2,4-diaminopteridin-6-yl)methanol | |

| CAS Number | 945-24-4 | [1] |

| Molecular Formula | C₇H₈N₆O | [1] |

| Molecular Weight | 192.18 g/mol | [1] |

| Appearance | Light brown to dark yellow solid | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Slightly soluble in DMSO and heated methanol | |

| Storage | 2-8°C, inert atmosphere, protected from light | [1] |

Table 2: Spectroscopic Data (NMR)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR (DMSO-d₆) | ~8.5 | singlet |

| ~7.2 | broad singlet | |

| ~6.8 | broad singlet | |

| ~5.5 | broad singlet | |

| ~4.7 | singlet | |

| ¹³C NMR (DMSO-d₆) | ~163.6 | |

| ~155.0 | ||

| ~150.9 | ||

| ~143.2 | ||

| ~62.0 |

Synthesis of (2,4-diaminopteridin-6-yl)methanol

The most common and effective method for synthesizing (2,4-diaminopteridin-6-yl)methanol involves the condensation of a pyrimidine precursor, 2,4,5,6-tetraaminopyrimidine, with dihydroxyacetone.[1] This reaction leads to the formation of the pyrazine ring of the pteridine system.

Experimental Protocol: Synthesis from 2,4,5,6-Tetraaminopyrimidine Sulfate

This protocol outlines a typical laboratory-scale synthesis.

Materials:

-

2,4,5,6-Tetraaminopyrimidine sulfate

-

Barium chloride

-

Dihydroxyacetone

-

Cysteine hydrochloride monohydrate

-

Sodium acetate

-

10% Acetic acid

-

Concentrated hydrochloric acid

-

Ammonia solution

-

Activated carbon

-

Ethanol

-

Water

Procedure:

-

Preparation of the Pyrimidine Precursor: An aqueous suspension of 2,4,5,6-tetraaminopyrimidine sulfate (30 mmol) is treated with barium chloride (30 mmol). The mixture is heated to 100°C for 10 minutes and then cooled to room temperature. The resulting barium sulfate precipitate is removed by filtration.

-

Condensation Reaction: The filtrate containing the free base of 2,4,5,6-tetraaminopyrimidine is added to a solution of dihydroxyacetone (90 mmol) and cysteine hydrochloride monohydrate (30 mmol) in an aqueous 4 M sodium acetate solution. The reaction mixture is stirred at room temperature and left open to the air for 24 hours.

-

Isolation of Crude Product: The precipitated yellow solid is collected by filtration, washed sequentially with water and ethanol, and dried in a vacuum oven. This typically affords the crude (2,4-diaminopteridin-6-yl)methanol.

-

Purification: The crude product is dissolved in 10% acetic acid with the addition of a few drops of concentrated hydrochloric acid. The solution is heated to 75°C and treated with activated carbon. The hot solution is filtered to remove the activated carbon.

-

Final Product Isolation: The filtrate is neutralized with ammonia solution to precipitate the purified (2,4-diaminopteridin-6-yl)methanol as a bright yellow solid. The solid is collected by filtration, washed with a water-ethanol mixture and then pure ethanol, and finally dried under vacuum.

Table 3: Typical Reaction Yields

| Product | Yield |

| Crude (2,4-diaminopteridin-6-yl)methanol | ~66% |

| Purified (2,4-diaminopteridin-6-yl)methanol | ~54% |

Role in Pharmaceutical Synthesis and Biological Pathways

(2,4-diaminopteridin-6-yl)methanol is a crucial intermediate in the synthesis of methotrexate, a widely used chemotherapeutic agent.[1] The hydroxymethyl group at the 6-position provides a reactive site for further chemical modifications to build more complex molecules.

The pteridine core of this intermediate is of significant interest in medicinal chemistry, particularly for developing inhibitors that target the folate pathway. Folate is an essential vitamin that, in its reduced form (tetrahydrofolate), acts as a coenzyme in the synthesis of nucleotides and several amino acids. Many organisms, including parasites and cancer cells, rely on the de novo synthesis of folate. Therefore, inhibiting enzymes in this pathway is a key strategy for developing antimicrobial and anticancer drugs.

The diagram above illustrates the simplified folate biosynthesis pathway and highlights the inhibitory action of pteridine derivatives, such as methotrexate, on dihydrofolate reductase (DHFR). (2,4-diaminopteridin-6-yl)methanol serves as a key precursor for the synthesis of these inhibitory compounds.

Experimental and Synthetic Workflow

The synthesis of methotrexate from (2,4-diaminopteridin-6-yl)methanol involves a multi-step process that capitalizes on the reactivity of the hydroxymethyl group. A general workflow is depicted below.

Conclusion

(2,4-diaminopteridin-6-yl)methanol has been firmly established as a critical synthesis intermediate in the pharmaceutical industry. Its straightforward synthesis from readily available precursors and its versatile chemical handle make it an invaluable building block for a range of therapeutic agents. The continued exploration of pteridine derivatives as enzyme inhibitors ensures that this compound will remain a subject of interest for researchers and drug development professionals.

References

The 2,4-Diaminopteridine Core: A Versatile Scaffold for Antiparasitic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug resistance in parasitic diseases pose a significant threat to global health. This necessitates the urgent development of novel chemotherapeutic agents with unique mechanisms of action. The 2,4-diaminopteridine scaffold, a heterocyclic ring system, has emerged as a promising core structure in the design of potent antiparasitic drugs. This technical guide provides a comprehensive overview of the antiparasitic potential of the 2,4-diaminopteridine core, with a focus on its activity against Plasmodium, Leishmania, and Trypanosoma species. We will delve into its mechanism of action, structure-activity relationships, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

The primary mechanism by which 2,4-diaminopteridine derivatives exert their antiparasitic effect is through the inhibition of key enzymes in the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an essential process for parasite survival and replication.

In parasites such as Plasmodium, Leishmania, and Trypanosoma, two enzymes, in particular, have been identified as the main targets of 2,4-diaminopteridine-based inhibitors:

-

Dihydrofolate Reductase (DHFR): This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in one-carbon metabolism.

-

Pteridine Reductase 1 (PTR1): Found in kinetoplastid parasites like Leishmania and Trypanosoma, PTR1 provides a bypass for DHFR inhibition by reducing pterins and folates. This makes dual inhibition of both DHFR and PTR1 a compelling strategy for overcoming drug resistance.[1][2][3][4][5]

The 2,4-diaminopteridine core mimics the pteridine portion of the natural substrates of these enzymes, allowing it to bind to the active site and competitively inhibit their function. This disruption of the folate pathway ultimately leads to parasite death.

Quantitative Data on Antiparasitic Activity

The antiparasitic efficacy of various 2,4-diaminopteridine and related derivatives has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the potency of a compound. The following tables summarize the reported IC50 values for representative compounds against different parasites.

Table 1: Antiplasmodial Activity of 2,4-Diamino-6-substituted-pteridines and Related Compounds against Plasmodium falciparum

| Compound ID | Core Structure | Substituent (R) | IC50 (nM) vs. P. falciparum (Strain) | Reference |

| 1 | 2,4-Diaminoquinazoline | 5-Cl, 6-NHCH₂(2,5-(OCH₃)₂-Ph) | 9 (V1S - pyrimethamine-resistant) | [6] |

| 2 | 2,4-Diaminoquinazoline | 5-Cl, 6-NHCH₂(3,4,5-(OCH₃)₃-Ph) | 13 (V1S) | [6] |

| 3 | 2,4-Diaminoquinazoline | 5-Cl, 6-N(CH₃)CH₂(2,5-(OCH₃)₂-Ph) | 20 (V1S) | [6] |

| Pyrimethamine | 2,4-Diaminopyrimidine | - | 4200 (V1S) | [6] |

| Chlorcycloguanil | Dihydrotriazine | - | 70 (V1S) | [6] |

| WR99210 | Dihydrotriazine | - | 2.7 (V1S) | [6] |

Table 2: Antileishmanial and Antitrypanosomal Activity of Pteridine and Pyrimidine Derivatives

| Compound ID | Core Structure | IC50 (µM) vs. Leishmania (Species/Stage) | IC50 (µM) vs. Trypanosoma (Species/Stage) | Reference |